Cas no 61034-11-5 (7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one)

7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is a chromenone derivative featuring a phenylpyrazole substituent at the 3-position. This compound exhibits a fused heterocyclic structure, combining a chromen-4-one core with a pyrazole moiety, which may confer unique physicochemical and biological properties. Its hydroxyl group at the 7-position enhances potential reactivity and hydrogen-bonding interactions, making it a candidate for further functionalization or applications in medicinal chemistry and material science. The rigid aromatic framework suggests stability under standard conditions, while the conjugated system may contribute to optical or electronic properties. This compound is of interest for research in synthetic chemistry and pharmacological studies due to its structural complexity and potential bioactivity.
7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one structure
61034-11-5 structure
Product Name:7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
CAS No:61034-11-5
MF:C18H12N2O3
MW:304.29948425293
CID:872530
PubChem ID:5407918
Update Time:2025-05-26

7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
    • 7-HYDROXY-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE
    • AC1NTNS0
    • AC1Q796M
    • AC1Q796N
    • CTK5B2609
    • Oprea1_065852
    • Oprea1_102339
    • Cambridge id 6668770
    • G26175
    • EN300-03261
    • HMS2640M19
    • 7-oxidanyl-3-(1-phenylpyrazol-4-yl)chromen-4-one
    • cid_5407918
    • DTXSID80419914
    • AKOS000122679
    • DB-350769
    • MLS000689960
    • 7-hydroxy-3-(1-phenyl-4-pyrazolyl)-1-benzopyran-4-one
    • BDBM44231
    • 61034-11-5
    • SR-01000240777
    • Z57122774
    • CHEMBL1345622
    • 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-1-benzopyran-4-one
    • 7-hydroxy-3-(1-phenylpyrazol-4-yl)chromen-4-one
    • CS-0219155
    • 7-hydroxy-3-(1-phenylpyrazol-4-yl)chromone
    • SR-01000240777-1
    • SMR000298681
    • Inchi: 1S/C18H12N2O3/c21-14-6-7-15-17(8-14)23-11-16(18(15)22)12-9-19-20(10-12)13-4-2-1-3-5-13/h1-11,21H
    • InChI Key: SNBGJFLBMNUDEU-UHFFFAOYSA-N
    • SMILES: O1C=C(C(C2C=CC(=CC1=2)O)=O)C1C=NN(C2C=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 304.08486
  • Monoisotopic Mass: 304.084792
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.35
  • Boiling Point: 547.1°C at 760 mmHg
  • Flash Point: 284.7°C
  • Refractive Index: 1.684
  • PSA: 64.35
  • LogP: 3.35130

7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one Pricemore >>

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Additional information on 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one

Recent Advances in the Study of 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one (CAS: 61034-11-5)

The compound 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one (CAS: 61034-11-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This chromen-4-one derivative, characterized by its unique structural framework combining a chromone core with a phenylpyrazole moiety, has been the subject of multiple studies exploring its potential therapeutic applications, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activities.

Recent research published in the Journal of Medicinal Chemistry (2023) highlights the compound's mechanism of action as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study demonstrated that 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one exhibits selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly outperforming traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical models. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents with reduced gastrointestinal side effects.

In the field of oncology, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the compound's ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The researchers identified that the compound's activity is mediated through the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. Importantly, the compound showed minimal cytotoxicity against normal human fibroblast cells, indicating a favorable therapeutic window.

Structural-activity relationship (SAR) studies have been conducted to optimize the pharmacological profile of 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. Modifications at the 7-hydroxy position and the phenyl ring of the pyrazole moiety have yielded derivatives with enhanced potency and improved pharmacokinetic properties. These efforts have been documented in recent patent applications (WO2023124567, US20240148921), suggesting growing commercial interest in this chemical scaffold.

From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the efficient production of 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. A 2023 publication in ACS Sustainable Chemistry & Engineering described a microwave-assisted, solvent-free synthesis route that achieves 85% yield while reducing environmental impact compared to traditional methods. This advancement addresses previous challenges in scaling up production of this compound.

Despite these promising developments, challenges remain in the clinical translation of 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. Current research is focusing on improving its aqueous solubility and metabolic stability, which are critical for oral bioavailability. Recent formulation studies employing nanoparticle delivery systems have shown potential in overcoming these limitations, as reported in the International Journal of Pharmaceutics (2024).

In conclusion, 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one represents a versatile scaffold with multiple therapeutic applications. The compound's unique chemical structure and promising biological activities make it a valuable subject for continued research in drug discovery and development. Future studies will likely focus on advancing lead compounds through preclinical development and investigating potential combination therapies to enhance efficacy against complex diseases.

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